3-chloro-N-(2,4-difluorophenyl)-4-ethoxybenzamide
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Overview
Description
3-chloro-N-(2,4-difluorophenyl)-4-ethoxybenzamide is an organic compound with a complex structure that includes chloro, difluorophenyl, and ethoxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,4-difluorophenyl)-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-ethoxybenzoic acid with 2,4-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include the use of continuous flow reactors to enhance reaction rates and yields, as well as the optimization of reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,4-difluorophenyl)-4-ethoxybenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3-chloro-N-(2,4-difluorophenyl)-4-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,4-difluorophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2,4-difluorophenyl)propanamide
- 2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide
- 3-chloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide
Uniqueness
3-chloro-N-(2,4-difluorophenyl)-4-ethoxybenzamide is unique due to the presence of both chloro and difluorophenyl groups, which confer distinct chemical properties. The ethoxy group further enhances its reactivity and potential for forming diverse derivatives. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-N-(2,4-difluorophenyl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO2/c1-2-21-14-6-3-9(7-11(14)16)15(20)19-13-5-4-10(17)8-12(13)18/h3-8H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAKMKCVFUSCLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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